Hydrogen Bond Donor/Acceptor Profile Differentially Impacts Molecular Recognition
3-(Methylamino)propanamide hydrochloride possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, compared to 3 hydrogen bond donors and 2 hydrogen bond acceptors for the structural isomer 3-amino-N-methylpropanamide hydrochloride (CAS 51739-61-8) [1]. This inversion of H-bond capacity alters potential intermolecular interaction patterns with biological targets, affecting binding mode predictions and ligand efficiency [1].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | Hydrogen Bond Donors: 2; Hydrogen Bond Acceptors: 3 |
| Comparator Or Baseline | 3-amino-N-methylpropanamide hydrochloride (CAS 51739-61-8): Hydrogen Bond Donors: 3; Hydrogen Bond Acceptors: 2 |
| Quantified Difference | Inversion of H-bond donor/acceptor ratio (2:3 vs 3:2) |
| Conditions | Computed molecular descriptors from PubChem (release 2025.04.14) based on standardized chemical structure inputs [1]. |
Why This Matters
For medicinal chemists designing selective ligands, differences in hydrogen bonding capacity directly influence predicted binding affinity and off-target liability, making this compound a distinct scaffold from its regioisomer.
- [1] PubChem. 3-amino-N-methylpropanamide hydrochloride, CID 14889075; and 3-(methylamino)propanamide hydrochloride, CID 25049770. View Source
